(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1-isobutyl-1h-1,2,4-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might lead to the formation of sulfone derivatives .
Scientific Research Applications
(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the methanesulfonyl chloride group.
1-Isobutyl-1h-1,2,4-triazole: Similar to the compound but without the methanesulfonyl chloride group.
Uniqueness
(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is unique due to the presence of both the triazole ring and the methanesulfonyl chloride group. This combination imparts specific reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C7H12ClN3O2S |
---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-6(2)3-11-7(9-5-10-11)4-14(8,12)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
AVJPUNNBJGDFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.